molecular formula C6H16Cl2N2 B1522296 Azepan-3-amine dihydrochloride CAS No. 1159822-22-6

Azepan-3-amine dihydrochloride

Cat. No.: B1522296
CAS No.: 1159822-22-6
M. Wt: 187.11 g/mol
InChI Key: UGXGMLAGNPGHSA-UHFFFAOYSA-N
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Description

Azepan-3-amine dihydrochloride is a chemical compound with the formula C6H16Cl2N2 . It is a derivative of Azepane, which is a cyclic secondary amine and a precursor to several drugs and pesticides .


Synthesis Analysis

The synthesis of Azepan-3-amine and its derivatives can be achieved through various methods, including resolution, enzymatic synthesis, and chemical synthesis . For instance, ®-Azepan-3-amine can be synthesized using a chemical synthesis route that involves the use of a chiral auxiliary and a reductive amination step .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with an amine group attached . The compound has a molecular weight of 187.11 .


Chemical Reactions Analysis

Amines, such as Azepan-3-amine, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .

Scientific Research Applications

Enantioselective Synthesis

Azepan-3-amine dihydrochloride is crucial in the enantioselective synthesis of saturated aza-heterocycles, which are prevalent in bioactive compounds and therapeutic agents. The palladium(II)-catalyzed enantioselective α-C–H coupling of amines, including azepanes, utilizes chiral phosphoric acids as ligands. This method provides high enantioselectivities and exclusive regioselectivity, showcasing this compound's role in asymmetric synthesis (Jain et al., 2016).

Ionic Liquids

Azepane is employed in synthesizing a new family of room temperature ionic liquids, demonstrating its potential to mitigate disposal issues related to its coproduction in the polyamide industry. These azepanium salts exhibit varying physical properties based on their structural modifications, indicating this compound's versatility in creating ionic liquids with potential applications in safer electrolytes and other areas (Belhocine et al., 2011).

Chemical Reactivity and Structural Insights

Studies on azepan and azepan-1-ylacetonitrile offer insights into the conformational energetics of flexible ring structures, elucidating the thermochemical behavior of azepan-3-amine derivatives. This research contributes to understanding the structural and reactivity behavior of such compounds, highlighting their potential in various synthetic applications (Freitas et al., 2014).

Safety and Hazards

Safety precautions for handling Azepan-3-amine dihydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

azepan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXGMLAGNPGHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674222
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-22-6
Record name Azepan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-3-amine dihydrochloride
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Azepan-3-amine dihydrochloride
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Azepan-3-amine dihydrochloride
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Reactant of Route 6
Azepan-3-amine dihydrochloride

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